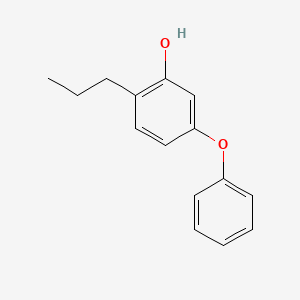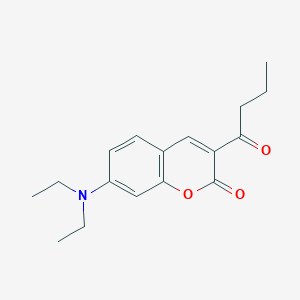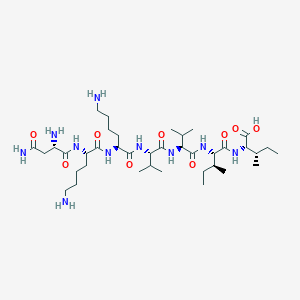
Phenol, 5-phenoxy-2-propyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 5-phenoxy-2-propyl- is a phenolic compound characterized by the presence of a hydroxyl group directly attached to an aromatic ring. Phenolic compounds are known for their diverse chemical properties and applications in various fields, including chemistry, biology, medicine, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Phenol, 5-phenoxy-2-propyl- can be synthesized through several laboratory methods. One common method involves the hydrolysis of phenolic esters or ethers . Another approach is the reduction of quinones . These methods typically require specific reagents and conditions to achieve the desired product.
Industrial Production Methods: Industrial production of phenolic compounds often involves large-scale chemical processes. For example, the synthesis of phenolic resins involves the reaction of phenol with formaldehyde under acidic or basic conditions . The choice of catalyst and reaction conditions can significantly impact the yield and properties of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Phenol, 5-phenoxy-2-propyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the hydroxyl group and the aromatic ring.
Common Reagents and Conditions:
Oxidation: Phenolic compounds can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur with reagents such as halogens or nitrating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of phenolic compounds can lead to the formation of quinones, while reduction can yield hydroquinones.
Applications De Recherche Scientifique
Phenol, 5-phenoxy-2-propyl- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of phenolic compounds involves several pathways:
Proteolytic Activity: Phenol is a potent proteolytic agent that dissolves tissue on contact via proteolysis.
Antioxidant Activity: Phenolic compounds exert their protective activities through mechanisms such as hydrogen atom transfer (HAT), electron transfer-proton transfer (SETPT), and sequential proton loss-electron transfer (SPLET).
Comparaison Avec Des Composés Similaires
Phenol, 5-phenoxy-2-propyl- can be compared with other phenolic compounds:
Similar Compounds: Hydroxybenzoic acids, phenolic aldehydes, acetophenone, phenylacetic acids, phenylethanoid, cinnamic acids, and cinnamyl aldehydes.
Uniqueness: The unique structure of phenol, 5-phenoxy-2-propyl- imparts specific chemical properties and reactivity, making it valuable for various applications.
By understanding the synthesis, reactions, applications, and mechanisms of action of phenol, 5-phenoxy-2-propyl-, researchers can harness its potential for scientific and industrial advancements.
Propriétés
Numéro CAS |
194793-00-5 |
|---|---|
Formule moléculaire |
C15H16O2 |
Poids moléculaire |
228.29 g/mol |
Nom IUPAC |
5-phenoxy-2-propylphenol |
InChI |
InChI=1S/C15H16O2/c1-2-6-12-9-10-14(11-15(12)16)17-13-7-4-3-5-8-13/h3-5,7-11,16H,2,6H2,1H3 |
Clé InChI |
SKILNKBKUGPPGI-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C(C=C(C=C1)OC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Carbamic acid, [6-(methylthio)-1,2,4,5-tetrazin-3-yl]-, phenylmethyl ester](/img/structure/B12581256.png)
![Acetamide, 2,2,2-trifluoro-N-[2-[(4-methoxyphenyl)ethynyl]phenyl]-](/img/structure/B12581257.png)

![N-[4-[2-(4-Fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-3-phenylpropanamide](/img/structure/B12581267.png)
![tert-Butyl[(3-iodobut-2-en-1-yl)oxy]diphenylsilane](/img/structure/B12581269.png)
![2,2'-[1,4-Phenylenebis(oxymethylene)]diquinoline](/img/structure/B12581272.png)
![1-(9-Azabicyclo[4.2.1]non-2-en-2-yl)-2-(methylsulfanyl)ethan-1-one](/img/structure/B12581273.png)

![N-Cyclopropyl-2-({1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12581275.png)
